3-Methyl-4-nitro-2-(2-propenyl)-phenol
Description
3-Methyl-4-nitro-2-(2-propenyl)-phenol is a phenolic derivative characterized by a nitro (-NO₂) group at the 4-position, a methyl (-CH₃) group at the 3-position, and a propenyl (-CH₂CH=CH₂) substituent at the 2-position of the aromatic ring. Phenolic compounds with propenyl and methoxy/nitro substituents are commonly associated with antimicrobial, antioxidant, and antifungal activities, as observed in plant-derived extracts .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-methyl-4-nitro-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H11NO3/c1-3-4-8-7(2)9(11(13)14)5-6-10(8)12/h3,5-6,12H,1,4H2,2H3 |
InChI Key |
IBMGVEPBEXXPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1CC=C)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and chemical properties of phenolic compounds are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 3-Methyl-4-nitro-2-(2-propenyl)-phenol | -NO₂ (4), -CH₃ (3), -CH₂CH=CH₂ (2) | Not explicitly given | Nitro, methyl, propenyl |
| Eugenol (Phenol, 2-methoxy-4-(2-propenyl)-) | -OCH₃ (2), -CH₂CH=CH₂ (4) | C₁₀H₁₂O₂ | Methoxy, propenyl |
| Phenol, 2-methoxy-4-(2-propenyl)-, acetate | -OCH₃ (2), -CH₂CH=CH₂ (4), -OAc | C₁₂H₁₄O₃ | Methoxy, propenyl, acetate |
| Phenol, 2,6-dimethoxy-4-(2-propenyl)- | -OCH₃ (2,6), -CH₂CH=CH₂ (4) | C₁₁H₁₄O₃ | Dimethoxy, propenyl |
Key Observations :
- Nitro vs. Methoxy Groups: The nitro group in the target compound is a strong electron-withdrawing group, which may enhance electrophilic reactivity compared to methoxy groups (electron-donating) in eugenol derivatives. This could influence interactions with biological targets, such as microbial enzymes .
- Propenyl Position: The propenyl group at the 2-position in the target compound differs from eugenol’s 4-position propenyl. Substituent position affects steric hindrance and molecular recognition in biological systems .
Physicochemical Properties
Table 2: Boiling Points and Thermal Properties
| Compound Name | Boiling Point (K) | Pressure (kPa) | Source |
|---|---|---|---|
| Phenol, 2-methoxy-4-(2-propenyl)-, acetate | 554.20 | 100.00 | NIST |
| Phenol, 2,6-dimethoxy-4-(2-propenyl)- | 441.70 | 1.50 | NIST |
Key Observations :
- The acetate derivative (eugenol acetate) has a higher boiling point (554.20 K) compared to the dimethoxy analog (441.70 K), likely due to increased molecular weight and polarity from the acetate group. The target compound’s nitro group may further elevate its boiling point relative to methoxy derivatives, though experimental data is lacking.
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- This trade-off requires further investigation for the target compound.
- Synergistic Effects: Eugenol derivatives in Ocimum tenuiflorum extracts show synergistic antimicrobial effects when combined with fatty acids (e.g., hexadecanoic acid) . The target compound’s nitro group could modulate such synergies.
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